molecular formula C20H30N2O3 B2947994 Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1352926-03-4

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B2947994
CAS RN: 1352926-03-4
M. Wt: 346.471
InChI Key: HXZCJBKFNPEFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (TB4BOD9C) is an organic compound belonging to the class of spiro compounds. It is a colorless solid with a molecular weight of 454.60 g/mol and a melting point of 166-170 °C. TB4BOD9C has a wide range of applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of a variety of drugs, such as anti-hypertensives, anti-diabetic agents, and anticonvulsants. Additionally, TB4BOD9C has been studied for its potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of neurotransmitters and other molecules. It is thought to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. Additionally, this compound has been shown to have an anti-inflammatory effect, likely due to its ability to inhibit the enzyme cyclooxygenase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to have an anti-inflammatory effect, likely due to its ability to inhibit the enzyme cyclooxygenase.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, it has not been extensively studied in vivo, so its effects in humans are not well understood.

Future Directions

For research on Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate include further investigation into its mechanism of action and its effects in vivo. Additionally, further research could be done to determine its potential therapeutic applications. Additionally, further research could be done to determine its potential interactions with other drugs, as well as its potential side effects. Finally, further research could be done to determine its potential applications in the pharmaceutical and chemical industries.

Synthesis Methods

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be synthesized from the reaction of 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid (BOD9C) and tert-butyl chloride in the presence of a base. The reaction involves the formation of a carboxylic acid ester, which is then hydrolyzed to form this compound. The reaction can be carried out in a variety of solvents, such as chloroform, dichloromethane, and methanol. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.

Scientific Research Applications

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has been studied for its potential applications in biochemistry and molecular biology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. This compound has also been studied for its potential to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators.

properties

IUPAC Name

tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-11-9-20(10-12-22)16-21(13-14-24-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCJBKFNPEFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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